molecular formula C7H3Cl3O2 B3056716 2,4,6-Trichloro-3-hydroxybenzaldehyde CAS No. 73664-57-0

2,4,6-Trichloro-3-hydroxybenzaldehyde

Cat. No.: B3056716
CAS No.: 73664-57-0
M. Wt: 225.5 g/mol
InChI Key: WSVXMUOROYTNQL-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3Cl3O2. It is a chlorinated derivative of hydroxybenzaldehyde, characterized by the presence of three chlorine atoms and a hydroxyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Safety and Hazards

The safety data sheet for 2,4,6-Trichloro-3-hydroxybenzaldehyde indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichloro-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxybenzaldehyde using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 2, 4, and 6 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine atoms enhances its reactivity and allows for selective interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-3-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. Its chlorinated structure also enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,4,6-trichloro-3-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVXMUOROYTNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223900
Record name Benzaldehyde, 3-hydroxy-2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73664-57-0
Record name Benzaldehyde, 3-hydroxy-2,4,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3-hydroxy-2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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